L-Glutamine is naturally found in many foods, particularly those high in protein, such as meat, fish, eggs, dairy products, and certain vegetables. In biochemical terms, it is classified as an amino acid and is categorized under the group of polar, uncharged amino acids. The specific isotope-labeled version, L-Glutamine (5-13C), is synthesized for use in advanced research applications.
These methods allow for the precise incorporation of the carbon-13 isotope at specific positions within the glutamine molecule, enhancing its utility in metabolic studies .
L-Glutamine (5-13C) undergoes various chemical reactions typical of amino acids:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions often require specific pH levels and controlled temperatures to optimize yield.
L-Glutamine (5-13C) functions primarily as a substrate in various metabolic pathways. It plays a critical role in:
The compound's rapid absorption and metabolism make it effective for tracing metabolic fluxes in cancer cells, where it often serves as an alternative energy source .
L-Glutamine (5-13C) exhibits properties typical of amino acids:
These properties facilitate its use in biological systems and laboratory settings .
L-Glutamine (5-13C) has diverse applications across several fields:
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